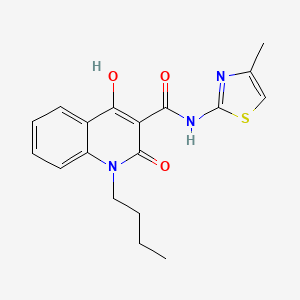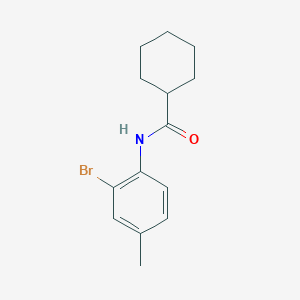
5-chloro-N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide is an organic compound with the molecular formula C14H10Cl2N2O3 This compound is characterized by the presence of chloro, nitro, and methoxy functional groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide typically involves the following steps:
Nitration: The starting material, 2-chloroaniline, undergoes nitration to introduce the nitro group at the 4-position, yielding 2-chloro-4-nitroaniline.
Acylation: The nitroaniline derivative is then acylated with 5-chloro-2-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine to form the desired benzamide.
The reaction conditions often include maintaining the temperature at around 0-5°C during the acylation step to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro groups in the compound can undergo nucleophilic substitution reactions, particularly with strong nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions, such as using potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents (e.g., dimethyl sulfoxide).
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Hydroxyl Derivatives: From the oxidation of the methoxy group.
Substituted Benzamides: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, 5-chloro-N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of nitro and chloro substituents on biological activity. It serves as a model compound for investigating the interactions of similar structures with biological targets.
Medicine
The compound’s structural similarity to certain pharmacologically active molecules makes it a candidate for drug development studies. Researchers explore its potential as an antimicrobial, anticancer, or anti-inflammatory agent by modifying its structure to enhance activity and reduce toxicity.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in manufacturing processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide depends on its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The chloro and methoxy groups can influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide: Similar structure but with a hydroxyl group instead of a methoxy group.
5-chloro-N-(2-chloro-4-nitrophenyl)-2-methylbenzamide: Similar structure but with a methyl group instead of a methoxy group.
5-chloro-N-(2-chloro-4-nitrophenyl)-2-ethoxybenzamide: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 5-chloro-N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide imparts unique electronic and steric properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs and potentially useful in applications where specific interactions are required.
Properties
CAS No. |
32060-31-4 |
|---|---|
Molecular Formula |
C14H10Cl2N2O4 |
Molecular Weight |
341.1 g/mol |
IUPAC Name |
5-chloro-N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C14H10Cl2N2O4/c1-22-13-5-2-8(15)6-10(13)14(19)17-12-4-3-9(18(20)21)7-11(12)16/h2-7H,1H3,(H,17,19) |
InChI Key |
BXYJUWMZQVVFSH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


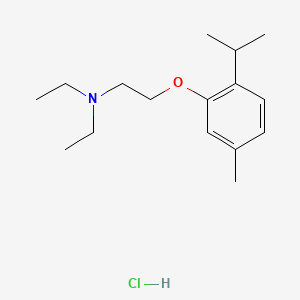
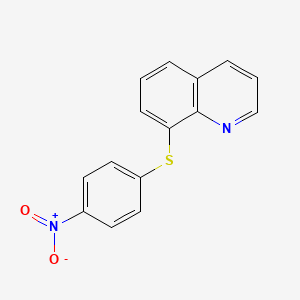
![4-{[({2,2,2-Trichloro-1-[(1-naphthylacetyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B12000978.png)
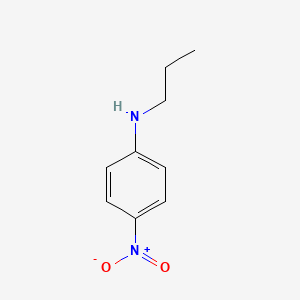

![5-(4-Ethoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12000992.png)




